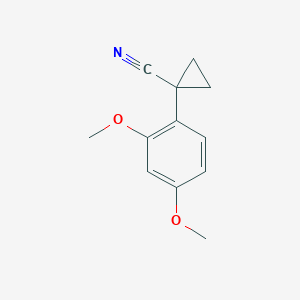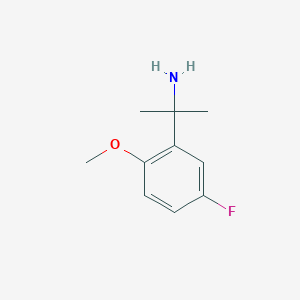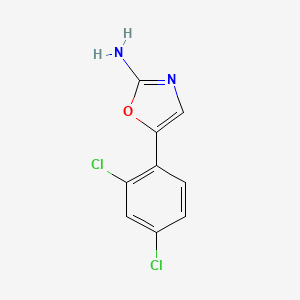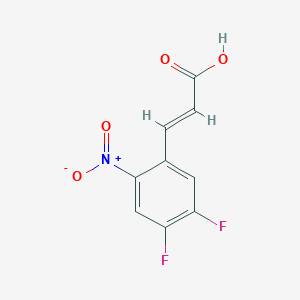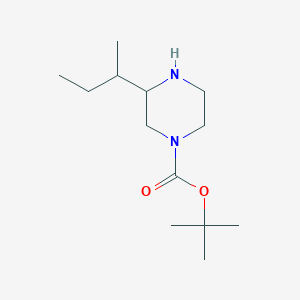![molecular formula C12H12N4O B13539990 2-[2-(Furan-2-yl)ethyl]-3h-imidazo[4,5-b]pyridin-5-amine](/img/structure/B13539990.png)
2-[2-(Furan-2-yl)ethyl]-3h-imidazo[4,5-b]pyridin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(Furan-2-yl)ethyl]-3h-imidazo[4,5-b]pyridin-5-amine is a heterocyclic compound that combines the structural features of furan, imidazole, and pyridine. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Furan-2-yl)ethyl]-3h-imidazo[4,5-b]pyridin-5-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved by reacting glyoxal with ammonia, resulting in the formation of imidazole.
Introduction of the furan ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction using furan and an appropriate acyl chloride.
Coupling of the imidazole and furan rings: This step involves the use of a coupling reagent such as palladium on carbon (Pd/C) to couple the imidazole and furan rings.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(Furan-2-yl)ethyl]-3h-imidazo[4,5-b]pyridin-5-amine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in anhydrous conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted imidazole or furan derivatives.
Aplicaciones Científicas De Investigación
2-[2-(Furan-2-yl)ethyl]-3h-imidazo[4,5-b]pyridin-5-amine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-[2-(Furan-2-yl)ethyl]-3h-imidazo[4,5-b]pyridin-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect . For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
2-[2-(Furan-2-yl)ethyl]-imidazole: Similar structure but lacks the pyridine ring.
3h-imidazo[4,5-b]pyridine: Similar structure but lacks the furan ring.
2-(Furan-2-yl)ethylamine: Similar structure but lacks the imidazole and pyridine rings.
Uniqueness
2-[2-(Furan-2-yl)ethyl]-3h-imidazo[4,5-b]pyridin-5-amine is unique due to its combination of furan, imidazole, and pyridine rings, which confer distinct chemical and biological properties. This unique structure allows it to interact with multiple molecular targets and exhibit a broad range of biological activities .
Propiedades
Fórmula molecular |
C12H12N4O |
|---|---|
Peso molecular |
228.25 g/mol |
Nombre IUPAC |
2-[2-(furan-2-yl)ethyl]-1H-imidazo[4,5-b]pyridin-5-amine |
InChI |
InChI=1S/C12H12N4O/c13-10-5-4-9-12(15-10)16-11(14-9)6-3-8-2-1-7-17-8/h1-2,4-5,7H,3,6H2,(H3,13,14,15,16) |
Clave InChI |
ZSTWHYCSACOSMD-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)CCC2=NC3=C(N2)C=CC(=N3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



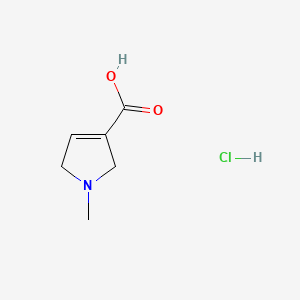

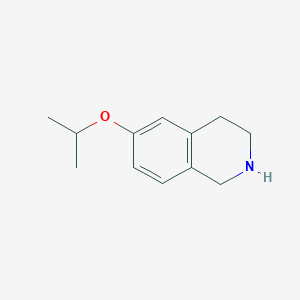

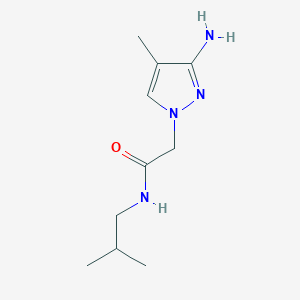
![3-((5-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13539940.png)

